Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is a bicyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines.
Preparation Methods
The synthesis of ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of pyridine and pyrimidine derivatives. The reaction typically requires a catalyst and is carried out under reflux conditions in a suitable solvent such as ethanol . Industrial production methods may involve multicomponent synthesis, where the pyrido[4,3-D]pyrimidine moiety is created through a series of steps involving various intermediates .
Chemical Reactions Analysis
Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-yl ether
- 2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
- 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and functionality .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-3-16-11(15)10-8-6-12-5-4-9(8)13-7(2)14-10/h12H,3-6H2,1-2H3 |
InChI Key |
ARTPFISWYPLFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CNCC2)C |
Origin of Product |
United States |
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